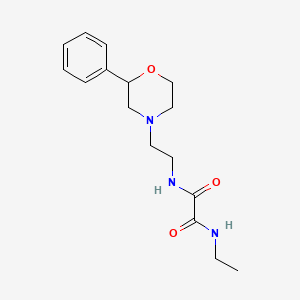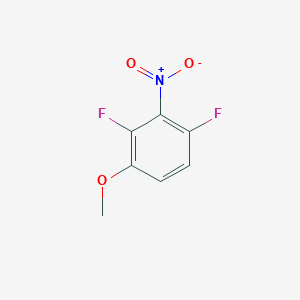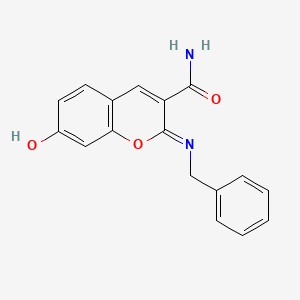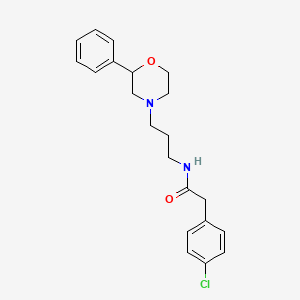
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been widely used in scientific research to study the roles of IKr channels in cardiac electrophysiology and arrhythmogenesis.
作用机制
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. IKr channels are responsible for repolarizing the cardiac action potential and maintaining normal cardiac rhythm. Blockade of IKr channels by this compound prolongs the action potential duration and QT interval, which can lead to arrhythmogenesis under certain conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cardiac cells. These effects include:
- Blockade of IKr channels and prolongation of the action potential duration and QT interval
- Inhibition of the hERG potassium channel, which is the molecular target of many proarrhythmic drugs
- Modulation of intracellular calcium handling and contractility in cardiac myocytes
- Induction of early afterdepolarizations (EADs) and triggered activity in isolated cardiac cells and tissues
实验室实验的优点和局限性
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for IKr channels
- Availability of commercial sources and standardized protocols for use
- Ability to induce arrhythmias and study proarrhythmic mechanisms
Some of the limitations include:
- Potential off-target effects on other ion channels and receptors
- Species and tissue-specific differences in sensitivity and response to this compound
- Limited use in in vivo studies due to poor bioavailability and pharmacokinetics
未来方向
There are several future directions for the use of N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in scientific research. Some of these include:
- Development of more selective and potent IKr blockers for use in basic and translational research
- Investigation of the molecular mechanisms underlying this compound-induced arrhythmogenesis and proarrhythmic drug effects
- Evaluation of the effects of this compound on cardiac remodeling and heart failure
- Use of this compound in drug discovery and safety pharmacology assays to identify potential proarrhythmic compounds
Conclusion:
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been widely used in scientific research to study the roles of IKr channels in cardiac electrophysiology and arrhythmogenesis. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in basic and translational research.
合成方法
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that can be prepared by the reaction of N-ethyl-N-(2-hydroxyethyl)oxalamide with 2-phenylmorpholine in the presence of a base such as potassium carbonate. The resulting product can be purified by recrystallization from ethanol or other solvents. The chemical structure of this compound is shown below:
科学研究应用
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been used extensively in scientific research to investigate the role of IKr channels in cardiac physiology and pathophysiology. For example, this compound has been used to study the effects of IKr blockade on cardiac action potentials, QT interval prolongation, and arrhythmogenesis. This compound has also been used to evaluate the pharmacological properties of other drugs that affect IKr channels, such as antiarrhythmic agents and proarrhythmic drugs.
属性
IUPAC Name |
N-ethyl-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-17-15(20)16(21)18-8-9-19-10-11-22-14(12-19)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMANPBQIJKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2901780.png)
![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3H-1,3-benzoxazole-5-sulfonamide](/img/structure/B2901783.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)

![5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride](/img/structure/B2901788.png)

![Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2901792.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2901794.png)


![(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2901800.png)